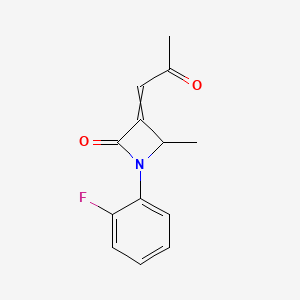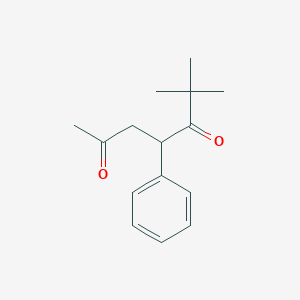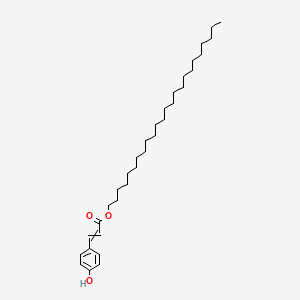
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate: is a chemical compound known for its unique structure and properties It consists of a tetracosyl group attached to a 3-(4-hydroxyphenyl)prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-hydroxyphenyl)prop-2-enoic acid with tetracosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of automated systems for purification and quality control ensures the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenylpropanoates.
Applications De Recherche Scientifique
Chemistry: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The presence of the hydroxyphenyl group suggests that it may scavenge free radicals and protect cells from oxidative damage .
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its antioxidant properties may make it useful in the treatment of diseases associated with oxidative stress .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its ability to stabilize formulations and provide antioxidant benefits makes it a valuable ingredient .
Mécanisme D'action
The mechanism by which Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate exerts its effects is primarily through its antioxidant activity. The hydroxyphenyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
- Propyl 3-(4-hydroxyphenyl)prop-2-enoate
- Butyl 3-(4-hydroxyphenyl)prop-2-enoate
Comparison: Tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its long tetracosyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs like propyl 3-(4-hydroxyphenyl)prop-2-enoate and butyl 3-(4-hydroxyphenyl)prop-2-enoate. The longer chain may affect its solubility, melting point, and interaction with biological membranes.
Propriétés
Numéro CAS |
101959-32-4 |
|---|---|
Formule moléculaire |
C33H56O3 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
tetracosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C33H56O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-30-36-33(35)29-26-31-24-27-32(34)28-25-31/h24-29,34H,2-23,30H2,1H3 |
Clé InChI |
FNUQVBAOIKMXFM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



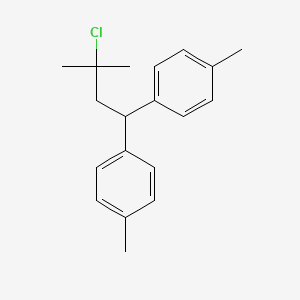

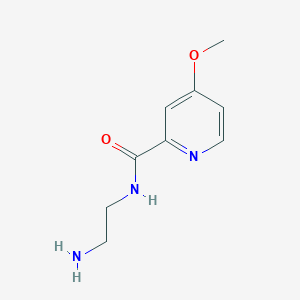

![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)

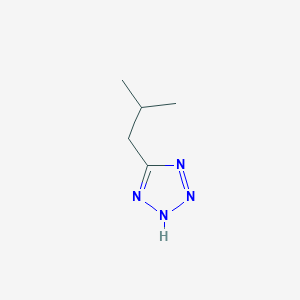
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)



